molecular formula C9H7F3O3 B6302582 2-Hydroxy-3'-(trifluoromethoxy)acetophenone CAS No. 1824284-50-5

2-Hydroxy-3'-(trifluoromethoxy)acetophenone

Cat. No.: B6302582
CAS No.: 1824284-50-5
M. Wt: 220.14 g/mol
InChI Key: QCIUJSXJSYGJMB-UHFFFAOYSA-N
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Description

2-Hydroxy-3’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone structure. One common method involves the reaction of 2-hydroxyacetophenone with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Hydroxy-3’-(trifluoromethoxy)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3’-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 2-hydroxy-3’-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3’-(trifluoromethoxy)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyacetophenone: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    3’-(Trifluoromethoxy)acetophenone: Lacks the hydroxyl group, affecting its reactivity and applications.

    2-Hydroxy-4’-(trifluoromethoxy)acetophenone: Similar structure but with the trifluoromethoxy group in a different position, leading to variations in chemical behavior.

Uniqueness

2-Hydroxy-3’-(trifluoromethoxy)acetophenone is unique due to the presence of both the hydroxyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-hydroxy-1-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUJSXJSYGJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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